molecular formula C6H11BLiNO3S B1405425 Lithium trimethoxy(thiazol-2-yl)borate CAS No. 1451391-92-6

Lithium trimethoxy(thiazol-2-yl)borate

Cat. No.: B1405425
CAS No.: 1451391-92-6
M. Wt: 195 g/mol
InChI Key: AVPARELZBUTGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium trimethoxy(thiazol-2-yl)borate is a chemical compound with the molecular formula C6H11BLiNO3S and a molecular weight of 194.97344 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a borate group, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium trimethoxy(thiazol-2-yl)borate typically involves the reaction of lithium alkoxides or lithium phenoxides with trimethyl borate . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the inert atmosphere and using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Lithium trimethoxy(thiazol-2-yl)borate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, although these are less common.

    Substitution: The thiazole ring and borate group can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce borate esters, while substitution reactions can yield various thiazole derivatives.

Scientific Research Applications

Lithium trimethoxy(thiazol-2-yl)borate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium trimethoxy(thiazol-2-yl)borate involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with biological molecules, influencing their activity and function. The thiazole ring can also participate in various biochemical reactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Lithium bis(trimethylsilyl)amide: Another lithium compound used in organic synthesis.

    Lithium diisopropylamide: A strong base used in organic chemistry.

    Lithium hexamethyldisilazide: Used as a reagent in organic synthesis.

Uniqueness

Lithium trimethoxy(thiazol-2-yl)borate is unique due to its combination of a thiazole ring and a borate group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

lithium;trimethoxy(1,3-thiazol-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BNO3S.Li/c1-9-7(10-2,11-3)6-8-4-5-12-6;/h4-5H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPARELZBUTGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CS1)(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BLiNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium trimethoxy(thiazol-2-yl)borate
Reactant of Route 2
Lithium trimethoxy(thiazol-2-yl)borate
Reactant of Route 3
Lithium trimethoxy(thiazol-2-yl)borate
Reactant of Route 4
Lithium trimethoxy(thiazol-2-yl)borate
Reactant of Route 5
Lithium trimethoxy(thiazol-2-yl)borate
Reactant of Route 6
Lithium trimethoxy(thiazol-2-yl)borate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.